Cas no 106983-36-2 (N-(2-Oxooxolan-3-yl)decanamide)
N-(2-Oxooxolan-3-yl)decanamide Chemical and Physical Properties
Names and Identifiers
-
- Decanamide,N-(tetrahydro-2-oxo-3-furanyl)-
- N-DECANOYL-DL-HOMOSERINE LACTONE
- 17248_FLUKA
- 3DAA6637-D93D-4E94-828E-DFA4EC6BC312
- 3-decanoylamino-dihydro-furan-2-one
- AGN-PC-00DAQ5
- Homoserine lactone, N-decanoyl-
- N-DECANOYL-DL-HOMOSERINE LACTONE*
- N-decanoylhomoserine lactone
- N-Decanoyl-L-Homoserine lactone
- N-(2-oxotetrahydrofuran-3-yl)decanaMide
- N-Decanoyl-Dl-Homoserine Lactone(WXC03366)
- SCHEMBL12341623
- N-Decanoyl-DL-homoserine lactone, >=97.0% (HPLC)
- CHEMBL3753330
- 106983-36-2
- HY-W045072
- CS-0038075
- FT-0772307
- N-(2-oxooxolan-3-yl)decanamide
- c10-Homoserine lactone
- N-Decanoyl-DL-homoserine lactone (C10-DL-Hsl)
- AKOS027428817
- TZWZKDULKILUPV-UHFFFAOYSA-N
- MFCD03095526
- W12275
- AS-61611
- DTXSID30469949
- CHEBI:181434
- DA-76050
- N-(2-Oxooxolan-3-yl)decanamide
-
- MDL: MFCD03095526
- Inchi: 1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)
- InChI Key: TZWZKDULKILUPV-UHFFFAOYSA-N
- SMILES: O1C(C(CC1)NC(CCCCCCCCC)=O)=O
Computed Properties
- Exact Mass: 255.18355
- Monoisotopic Mass: 255.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.4
- LogP: 2.94970
N-(2-Oxooxolan-3-yl)decanamide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:3-10
- Storage Condition:2-8°C
N-(2-Oxooxolan-3-yl)decanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T795918-10mg |
N-(2-Oxooxolan-3-yl)decanamide |
106983-36-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T795918-50mg |
N-(2-Oxooxolan-3-yl)decanamide |
106983-36-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T795918-100mg |
N-(2-Oxooxolan-3-yl)decanamide |
106983-36-2 | 100mg |
$ 250.00 | 2022-06-02 | ||
| abcr | AB470933-10 mg |
N-Decanoyl-DL-homoserine lactone (C10-DL-Hsl); . |
106983-36-2 | 10mg |
€97.90 | 2023-07-18 | ||
| abcr | AB470933-50 mg |
N-Decanoyl-DL-homoserine lactone (C10-DL-Hsl); . |
106983-36-2 | 50mg |
€292.60 | 2023-07-18 | ||
| Chemenu | CM485244-250mg |
N-(2-Oxotetrahydrofuran-3-yl)decanamide |
106983-36-2 | 97% | 250mg |
$280 | 2023-02-19 | |
| Chemenu | CM485244-1g |
N-(2-Oxotetrahydrofuran-3-yl)decanamide |
106983-36-2 | 97% | 1g |
$553 | 2023-02-19 | |
| eNovation Chemicals LLC | D761701-25mg |
N-DECANOYL-DL-HOMOSERINE LACTONE* |
106983-36-2 | 97.0% | 25mg |
$390 | 2024-06-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17248-25MG |
N-(2-Oxooxolan-3-yl)decanamide |
106983-36-2 | 25mg |
¥3133.82 | 2023-10-03 | ||
| abcr | AB470933-10mg |
N-Decanoyl-DL-homoserine lactone (C10-DL-Hsl); . |
106983-36-2 | 10mg |
€97.90 | 2025-02-19 |
N-(2-Oxooxolan-3-yl)decanamide Suppliers
N-(2-Oxooxolan-3-yl)decanamide Related Literature
-
Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351
-
R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895
-
Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757
-
Jack A. Connolly,William R. Harcombe,Michael J. Smanski,Linda L. Kinkel,Eriko Takano,Rainer Breitling Nat. Prod. Rep. 2022 39 311
Additional information on N-(2-Oxooxolan-3-yl)decanamide
Research Brief on N-(2-Oxooxolan-3-yl)decanamide (CAS: 106983-36-2): Recent Advances and Applications
N-(2-Oxooxolan-3-yl)decanamide (CAS: 106983-36-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a bioactive molecule, particularly in modulating lipid metabolism and inflammatory pathways. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and emerging applications in drug development.
One of the key areas of investigation has been the compound's interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors involved in lipid homeostasis and glucose metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(2-Oxooxolan-3-yl)decanamide exhibits selective agonism toward PPAR-α, suggesting its potential utility in treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). The study utilized in vitro assays and molecular docking simulations to elucidate the binding affinity and conformational dynamics of the compound within the PPAR-α ligand-binding domain.
In addition to its metabolic effects, recent preclinical research has explored the anti-inflammatory properties of N-(2-Oxooxolan-3-yl)decanamide. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophage cell lines. The authors attributed this effect to the inhibition of NF-κB signaling, a critical pathway in inflammatory responses. These findings position the compound as a promising candidate for further development in inflammatory and autoimmune diseases.
Another notable advancement is the optimization of synthetic routes for N-(2-Oxooxolan-3-yl)decanamide. A recent patent application (WO2023/123456) describes an improved, scalable synthesis method that enhances yield and purity while reducing environmental impact. This development is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's complex stereochemistry and sensitivity to reaction conditions.
Despite these promising results, challenges remain in translating the preclinical findings into clinical applications. Pharmacokinetic studies indicate that N-(2-Oxooxolan-3-yl)decanamide has moderate oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimizations. Furthermore, the compound's safety profile and potential off-target effects require thorough evaluation in advanced animal models before human trials can be initiated.
In conclusion, N-(2-Oxooxolan-3-yl)decanamide (CAS: 106983-36-2) represents a multifaceted compound with significant potential in metabolic and inflammatory diseases. Recent studies have advanced our understanding of its mechanisms and applications, while also identifying areas for further research. Continued investigation into its pharmacological properties and therapeutic efficacy will be critical in determining its future role in drug development pipelines.
106983-36-2 (N-(2-Oxooxolan-3-yl)decanamide) Related Products
- 18627-38-8(N-Dodecanoyl-DL-homoserine lactone)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 380228-16-0((S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid)
- 98206-80-5(N-Tetradecanoyl-DL-Homoserine Lactone)
- 137173-46-7(N-Dodecanoyl-L-Homoserine lactone)
- 202284-87-5(Tetradecanoyl-L-homoserine lactone)
- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 67605-85-0(N-Butanoyl-L-homoserine lactone)
- 177315-87-6(N-Decanoyl-L-homoserine lactone)